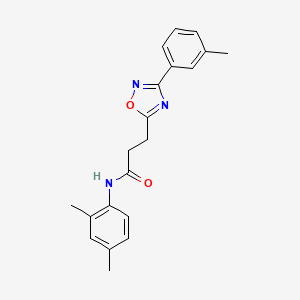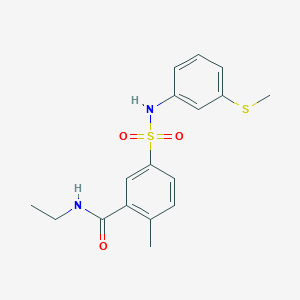
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide, also known as DMHPQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMHPQ is a member of the quinoline family of compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide is not fully understood, but studies suggest that it may act through the inhibition of various signaling pathways involved in inflammation and cancer. N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the Akt signaling pathway, which is involved in cell survival and proliferation in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can reduce the production of reactive oxygen species and lipid peroxidation, which may have implications for the treatment of oxidative stress-related diseases. Additionally, N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has several advantages for laboratory experiments, including its ease of synthesis and characterization, as well as its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide, including the development of novel derivatives with improved pharmacological properties, the investigation of its potential use in combination therapies, and the exploration of its mechanism of action in various disease models. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide in vivo, as well as its potential for clinical translation.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-6-methoxyquinoline with 2,4-dimethylbenzoyl chloride in the presence of a base, followed by the addition of propionic acid and a coupling agent. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide has been studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that N-(2,4-dimethylphenyl)-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)propionamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may have implications for the treatment of inflammatory diseases and cancer.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-21(25)24(20-9-6-14(2)10-15(20)3)13-17-11-16-12-18(27-4)7-8-19(16)23-22(17)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWSHQXUZCNIRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethyl-phenyl)-N-(2-hydroxy-6-methoxy-quinolin-3-ylmethyl)-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

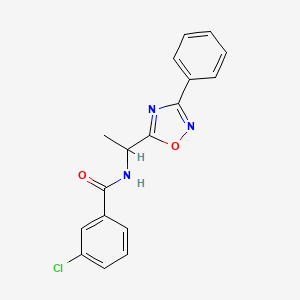
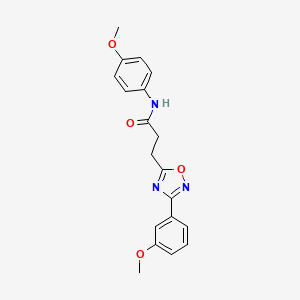



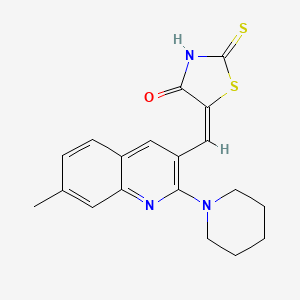


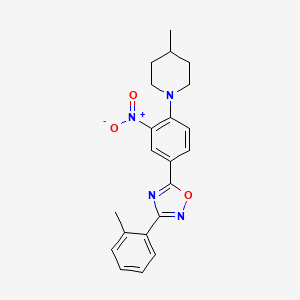
![N-(5-chloro-2-methylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711626.png)
![2-(N-benzyl2,5-dichlorobenzenesulfonamido)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B7711629.png)

